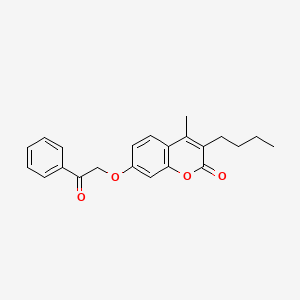![molecular formula C16H15ClN2O4 B11697256 N'-[(2-chlorophenyl)carbonyl]-3,4-dimethoxybenzohydrazide](/img/structure/B11697256.png)
N'-[(2-chlorophenyl)carbonyl]-3,4-dimethoxybenzohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-[(2-chlorophenyl)carbonyl]-3,4-dimethoxybenzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a hydrazide functional group attached to a benzene ring substituted with two methoxy groups and a chlorophenyl carbonyl group
准备方法
合成路线和反应条件
N'-[(2-氯苯基)羰基]-3,4-二甲氧基苯甲酰肼的合成通常涉及3,4-二甲氧基苯甲酸与亚硫酰氯反应生成相应的酰氯。然后将该中间体与2-氯苯基肼反应生成所需的酰肼。反应条件通常包括:
溶剂: 二氯甲烷或氯仿
温度: 室温至回流
催化剂: 不需要
纯化: 从乙醇或类似溶剂中重结晶
工业生产方法
在工业环境中,N'-[(2-氯苯基)羰基]-3,4-二甲氧基苯甲酰肼的生产可以使用类似的反应条件进行放大。该过程包括:
酰氯的制备: 在大型反应器中将3,4-二甲氧基苯甲酸与亚硫酰氯反应。
酰肼的形成: 在受控条件下将2-氯苯基肼添加到酰氯中。
纯化: 使用工业规模的重结晶或色谱技术纯化最终产物。
化学反应分析
反应类型
N'-[(2-氯苯基)羰基]-3,4-二甲氧基苯甲酰肼可以进行各种化学反应,包括:
氧化: 酰肼基团可以被氧化形成相应的叠氮化物或其他氧化衍生物。
还原: 羰基可以被还原形成醇或胺。
取代: 甲氧基可以通过亲核芳香取代被其他官能团取代。
常用试剂和条件
氧化: 过氧化氢或高锰酸钾等试剂,在酸性或碱性条件下。
还原: 在无水溶剂中使用氢化铝锂或硼氢化钠等试剂。
取代: 在氢氧化钠等碱的存在下,使用胺或硫醇等亲核试剂。
主要产物
氧化: 形成叠氮化物或亚硝基化合物。
还原: 形成醇或胺。
取代: 形成具有各种官能团的取代苯甲酰肼。
科学研究应用
N'-[(2-氯苯基)羰基]-3,4-二甲氧基苯甲酰肼在科学研究中有多种应用:
药物化学: 由于其与生物靶标相互作用的能力,它被研究作为潜在的抗炎或抗癌剂。
材料科学: 用于合成具有特定性质的聚合物和材料。
生物学研究: 用于涉及酶抑制和蛋白质相互作用的研究。
工业应用: 用于开发农用化学品和其他工业产品。
作用机制
N'-[(2-氯苯基)羰基]-3,4-二甲氧基苯甲酰肼发挥其作用的机制涉及它与特定分子靶标的相互作用。该化合物可以通过与酶的活性位点结合来抑制酶,从而阻断其活性。它还可以与细胞受体相互作用,调节信号转导途径并影响细胞功能。
相似化合物的比较
类似化合物
- 2-氯-N-((2-氯苯基)氨基甲酰基)烟酰胺
- 3,5-二氯-N-(2-氯苯基)苯甲酰胺
- N-(2,4-二氯苯基)-2-硝基苯甲酰胺
独特性
N'-[(2-氯苯基)羰基]-3,4-二甲氧基苯甲酰肼的独特性在于它在苯环上的特定取代模式,赋予其独特的化学和生物学性质。它结合了甲氧基和氯苯基,使其能够与生物靶标和化学试剂发生独特的相互作用,使其成为研究和工业应用的宝贵化合物。
属性
分子式 |
C16H15ClN2O4 |
|---|---|
分子量 |
334.75 g/mol |
IUPAC 名称 |
N'-(2-chlorobenzoyl)-3,4-dimethoxybenzohydrazide |
InChI |
InChI=1S/C16H15ClN2O4/c1-22-13-8-7-10(9-14(13)23-2)15(20)18-19-16(21)11-5-3-4-6-12(11)17/h3-9H,1-2H3,(H,18,20)(H,19,21) |
InChI 键 |
JEWWADMVDRPQBX-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)C(=O)NNC(=O)C2=CC=CC=C2Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-hydroxy-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]naphthalene-2-carbohydrazide](/img/structure/B11697183.png)
![ethyl (2E)-2-[2-(acetyloxy)-5-bromobenzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11697187.png)

![(4Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(2,4,6-trimethylphenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11697199.png)
![(4E)-4-[2-(2-bromo-4-nitrophenyl)hydrazinylidene]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11697206.png)

![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11697215.png)

![4,4'-[(3-bromo-4-hydroxy-5-methoxyphenyl)methanediyl]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B11697236.png)
![3-bromo-N'-[(E)-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]benzohydrazide](/img/structure/B11697247.png)

![3-bromo-N-(propan-2-yl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11697264.png)

